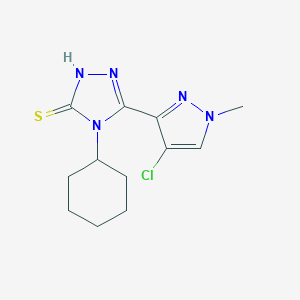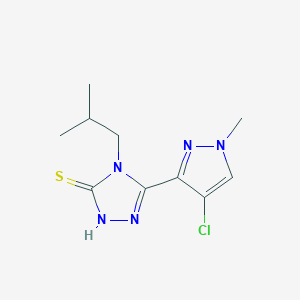![molecular formula C14H9F2N5O B279941 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.
作用機序
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell growth in various B-cell malignancies. This compound has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying B-cell receptor signaling pathways. This compound has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further development. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for the development of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the evaluation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another potential direction is the evaluation of this compound in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Additionally, further studies are needed to establish the long-term safety and efficacy of this compound in preclinical models and clinical trials.
合成法
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluorobenzoyl chloride with 4-aminophenyl tetrazole to form the intermediate this compound. The intermediate is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
特性
分子式 |
C14H9F2N5O |
|---|---|
分子量 |
301.25 g/mol |
IUPAC名 |
2,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H9F2N5O/c15-9-1-6-12(13(16)7-9)14(22)18-10-2-4-11(5-3-10)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChIキー |
PIYSDZWKDKRXLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3 |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
